molecular formula C8H5BrO B120239 6-Bromobenzofuran CAS No. 128851-73-0

6-Bromobenzofuran

Cat. No.: B120239
CAS No.: 128851-73-0
M. Wt: 197.03 g/mol
InChI Key: BBXQYOQXGGJUFK-UHFFFAOYSA-N
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Description

6-Bromobenzofuran is a chemical compound that belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The bromine atom is substituted at the sixth position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzofuran typically involves the bromination of 2-phenol followed by cyclization. One common method includes the bromination of 2-phenol to form 2-bromo-phenol, which then undergoes cyclization to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to enhance yield and purity. For example, the use of copper iodide as a catalyst in a one-pot synthesis involving o-hydroxy aldehydes, amines, and substituted alkynes has been reported .

Chemical Reactions Analysis

Types of Reactions: 6-Bromobenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The benzofuran ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .

Scientific Research Applications

6-Bromobenzofuran has several scientific research applications, including:

Comparison with Similar Compounds

    Benzofuran: The parent compound without the bromine substitution.

    6-Chlorobenzofuran: Similar structure with a chlorine atom instead of bromine.

    6-Iodobenzofuran: Similar structure with an iodine atom instead of bromine.

Uniqueness of 6-Bromobenzofuran: this compound is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the bromine substitution can enhance the compound’s biological activity compared to its non-halogenated counterparts .

Properties

IUPAC Name

6-bromo-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXQYOQXGGJUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569310
Record name 6-Bromo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128851-73-0
Record name 6-Bromo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1-benzofuran
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Synthesis routes and methods I

Procedure details

To a solution of the acetal 15-2 in toluene (200 mL) was added polyphosphoric acid (20 g). The biphasic mixture was heated to 100° C. and stirred at this temperature for 4 h. The mixture was cooled to room temperature, poured onto ice, and extracted with Et2O (2×200 mL). The combined organic extracts were washed with saturated aq NaHCO3 and brine. The solution was dried over MgSO4, filtered, and concentrated. The residue was purified by flash chromatography (100% hexanes) to give the product 15-3 as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-3-(2,2-diethoxyethoxy)benzene (2.3 g, 8.35 mmol) in toluene (28 mL), was added PPA (5.0 mL) and refluxed for overnight. The reaction solution was added water at room temperature, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, concentrated in vacuo, and purified by silica-gel column chromatography (hexane). The title compound (1.2 g (yield 68%, mixture with 7-bromobenzofuran)) was obtained as a yellow oil.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%
Customer
Q & A

Q1: How does 6-Bromobenzofuran interact with Escherichia coli DsbA, and what are the downstream effects of this interaction?

A1: Research indicates that this compound derivatives bind to the hydrophobic groove adjacent to the catalytic disulfide bond of Escherichia coli DsbA (EcDsbA) []. While the exact mechanism of action requires further investigation, binding within this critical region likely interferes with EcDsbA's enzymatic activity. This enzyme plays a crucial role in the proper folding and function of virulence factors in many Gram-negative bacteria, including Escherichia coli. Inhibiting EcDsbA could disrupt the production of these virulence factors, potentially attenuating the bacteria's pathogenicity [].

Q2: What is the structure-activity relationship (SAR) observed for this compound derivatives in inhibiting EcDsbA?

A2: Studies exploring modifications to the this compound scaffold have revealed valuable SAR information []. Introducing substituents at specific positions around the core structure, particularly in the acetic acid side chain, has led to changes in binding affinity to EcDsbA. Compounds featuring modifications at these positions exhibited improved binding affinities compared to the parent this compound-3-yl)acetic acid, highlighting the importance of these structural features for potent EcDsbA inhibition []. These findings guide further optimization efforts to develop more potent and selective EcDsbA inhibitors.

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